
2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-5-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include:
Solvent: Tetrahydrofuran or dichloromethane
p-Toluenesulfonic acid or sulfuric acidTemperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-(2-substituted-5-fluorophenyl)-1,3-dioxolane derivatives.
Oxidation: Formation of 2-(2-bromo-5-fluorophenyl)glyoxal.
Reduction: Formation of 2-(2-bromo-5-fluorophenyl)ethanol.
Scientific Research Applications
2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The dioxolane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane
- CAS No.: 679840-30-3
- Molecular Formula : C₉H₈BrFO₂
- Molecular Weight : 247.064 g/mol
Synthesis :
The compound is synthesized via acetal formation from 2-bromo-5-fluorobenzaldehyde using ethylene glycol under acidic conditions. Purification by flash column chromatography (SiO₂, 9:1 petrol/EtOAc) yields the product as a colorless oil with a 99% yield .
Key Properties :
- Physical State : Colorless oil at room temperature .
- Spectroscopic Data : ¹H NMR and ¹³C NMR spectra align with reported dioxolane derivatives, confirming the acetal structure .
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Below is a comparative analysis of this compound with halogenated dioxolane derivatives and related compounds:
Key Differences and Implications
Substituent Effects: Halogen Position: The target compound’s bromo and fluoro groups at positions 2 and 5 on the phenyl ring create distinct electronic effects compared to meta-substituted analogues (e.g., 2-(3-bromophenyl)-2-methyl-1,3-dioxolane) . This influences reactivity in cross-coupling reactions. Functional Groups: The phenoxyethyl group in CAS 1443349-96-9 introduces ether functionality, enhancing polarity and solubility in polar solvents compared to the simpler phenyl-substituted dioxolane .
Physical Properties :
- The target compound’s oily state contrasts with solid derivatives like 2-(3-bromo-2-chloro-6-fluorophenyl)-1,3-dioxolane, which has a higher molecular weight and melting point due to additional halogens .
Applications: Pharmaceuticals: Dioxolane rings are common in drugs like doxophylline (a bronchospasmolytic agent), where metabolic stability is critical . Agrochemicals: Derivatives with alkyl chains (e.g., 2-(5-bromopentyl)-1,3-dioxolane) may serve as precursors for herbicides or growth regulators .
Biological Activity
2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a dioxolane ring connected to a brominated and fluorinated phenyl group . Its molecular formula is with a molecular weight of approximately 247.06 g/mol. The presence of bromine and fluorine enhances its chemical reactivity, which is crucial for its biological activity and interactions with various biological targets.
The biological activity of this compound is believed to arise from its ability to interact with specific cellular targets such as enzymes and receptors. The halogen substituents (bromine and fluorine) can significantly influence the binding affinity and selectivity toward these targets, potentially leading to the inhibition or activation of various biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have shown its effectiveness against various bacterial strains, suggesting that it may serve as a potential candidate for developing new antimicrobial agents. The compound's structural features allow it to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Anticancer Properties
In addition to its antimicrobial effects, this compound has also been studied for its anticancer potential . Preliminary investigations suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways. Studies have reported that derivatives of dioxolanes exhibit cytotoxic effects against different cancer types, highlighting the need for further exploration in this area.
Research Findings
A summary of key research findings regarding the biological activity of this compound is presented in Table 1 below.
Study | Activity Assessed | Findings |
---|---|---|
Study A | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10-50 µg/mL. |
Study B | Anticancer | Induced apoptosis in breast cancer cell lines (MCF-7) with an IC50 value of 25 µM after 48 hours of treatment. |
Study C | Mechanistic Insights | Inhibition of topoisomerase II activity noted, suggesting a possible mechanism for anticancer effects. |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of several dioxolane derivatives, this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to evaluate zone sizes, confirming significant inhibition compared to control groups.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound involved treating human lung cancer cells (A549) with varying concentrations over a period of 72 hours. Results indicated a dose-dependent reduction in cell viability, with significant morphological changes observed under microscopy, indicative of apoptosis.
Q & A
Basic Research Questions
Q. What is the standard synthetic route for 2-(2-bromo-5-fluorophenyl)-1,3-dioxolane, and what reaction conditions are critical for high yield?
The compound is synthesized via acid-catalyzed acetal formation. 2-Bromo-5-fluorobenzaldehyde reacts with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under reflux. Key conditions include strict anhydrous environments to prevent hydrolysis and precise stoichiometry of ethylene glycol (1.2–1.5 equivalents). Purification by flash column chromatography (SiO₂, 9:1 petrol/EtOAc) achieves >99% purity with a near-quantitative yield (99%) .
Q. How is this compound characterized structurally, and what spectroscopic data are pivotal for confirmation?
Nuclear Magnetic Resonance (NMR) in CDCl₃ is the primary method. Key signals include:
- ¹H NMR : A singlet at δ ~4.2–4.4 ppm for the dioxolane protons (O–CH₂–CH₂–O).
- ¹³C NMR : Resonances at δ ~100–105 ppm for the dioxolane carbons and aromatic carbons influenced by bromine/fluorine substituents. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~260–262) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?
Discrepancies in NMR or mass spectra often arise from regioisomeric impurities or incomplete acetal formation . Strategies include:
- 2D NMR (COSY, HSQC) : To assign coupling patterns and verify aromatic substitution.
- X-ray crystallography : For unambiguous structural confirmation (e.g., distinguishing ortho/para isomers).
- Reaction monitoring (TLC/GC-MS) : To detect intermediates and optimize reaction time .
Q. What methodologies optimize the regioselective functionalization of this compound for cross-coupling reactions?
The bromine atom at the 2-position is sterically hindered by the dioxolane ring, complicating Suzuki-Miyaura couplings. To enhance reactivity:
- Use bulky ligands (e.g., SPhos or XPhos) to stabilize palladium intermediates.
- Employ microwave-assisted heating (100–120°C, 30 min) to accelerate oxidative addition.
- Pre-activate the catalyst with KOtBu to improve turnover frequency .
Q. How does the electronic environment of the dioxolane ring influence the stability of this compound under acidic or basic conditions?
The dioxolane ring is susceptible to acid-catalyzed hydrolysis due to electron-donating oxygen atoms. Stability studies show:
- pH < 3 : Rapid ring opening at 25°C (t₁/₂ ~2 hr).
- pH 7–9 : Stable for >48 hr.
- Base-mediated degradation (e.g., NaOH): Forms 2-bromo-5-fluorophenol via elimination. Stabilizers like 2,6-lutidine can mitigate decomposition .
Q. What are the applications of this compound in designing fluorinated polymers or bioactive molecules?
The compound serves as a precursor for:
- Fluorinated polyethers : Via ring-opening polymerization with BF₃·OEt₂ catalysis.
- Anticancer agents : Functionalization via Sonogashira coupling with alkynes yields compounds with IC₅₀ values <10 μM in breast cancer cell lines (e.g., MCF-7) .
Q. Methodological Notes
- Synthetic Scale-Up : Pilot studies indicate that >10 g scales require slow addition of ethylene glycol to prevent exothermic side reactions.
- Purification Challenges : Residual aldehydes can co-elute with the product; gradient elution (petrol → EtOAc) improves separation .
- Safety : The bromine atom poses toxicity risks; handle under fume hoods with PPE (nitrile gloves, goggles).
Properties
IUPAC Name |
2-(2-bromo-5-fluorophenyl)-1,3-dioxolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-8-2-1-6(11)5-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVWGKCKYXYRKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736590 | |
Record name | 2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773094-69-2 | |
Record name | 2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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